molecular formula C27H24N6O2S B12910376 4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide CAS No. 21271-96-5

4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B12910376
CAS No.: 21271-96-5
M. Wt: 496.6 g/mol
InChI Key: PNFSXUAZTQWQCD-UHFFFAOYSA-N
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Description

4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide is a complex organic compound with the molecular formula C27H24N6O2S . This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core substituted with amino and diphenyl groups, linked to a benzenesulfonamide moiety. It has a significant molecular weight of 496.583 Da .

Preparation Methods

The synthesis of 4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide involves multiple steps, starting from the preparation of the pyrido[2,3-b]pyrazine core. The core is typically synthesized through a series of condensation reactions involving appropriate precursors. The amino and diphenyl groups are then introduced via substitution reactions. Finally, the benzenesulfonamide moiety is attached through a coupling reaction .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide include other pyrido[2,3-b]pyrazine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

CAS No.

21271-96-5

Molecular Formula

C27H24N6O2S

Molecular Weight

496.6 g/mol

IUPAC Name

4-[2-[(6-amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C27H24N6O2S/c28-23-17-22(30-16-15-18-11-13-21(14-12-18)36(29,34)35)26-27(31-23)33-25(20-9-5-2-6-10-20)24(32-26)19-7-3-1-4-8-19/h1-14,17H,15-16H2,(H2,29,34,35)(H3,28,30,31,33)

InChI Key

PNFSXUAZTQWQCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(C=C3NCCC4=CC=C(C=C4)S(=O)(=O)N)N)N=C2C5=CC=CC=C5

Origin of Product

United States

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